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Compound of Interest

Compound Name: 2-Chloro-4-cyclopropylphenol
CAS No.: 1553103-02-8
Cat. No.: B1454951

Get Quote

Executive Summary

2-Chloro-4-cyclopropylphenol (CAS 1553103-02-8) represents a specialized "hybrid"
scaffold in medicinal chemistry. It merges the established antimicrobial pharmacophore of
ortho-chlorophenols with the metabolic stability and unique steric properties of the para-
cyclopropyl moiety. This guide analyzes its physicochemical profile, predicted biological
mechanisms, and experimental protocols for synthesis and validation. It is intended for
researchers exploring novel antimicrobial agents, tyrosinase inhibitors, or fragment-based drug
discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]

Understanding the dual nature of this molecule is critical for predicting its behavior in biological
systems. The molecule consists of a phenol core modified by an electron-withdrawing halogen

(

) and a steric, electron-donating cycloalkyl group (
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Key Properties Table

Property Value / Description Significance
CAS Number 1553103-02-8 Unique Ildentifier
Formula -
Fragment-sized (Rule of 3
MW 168.62 g/mol ]
compliant)
High lipophilicity aids
Predicted LogP ~3.1-34 g pop Y ]
membrane penetration
) More acidic than phenol (pKa
Predicted pKa ~8.5-8.8

10) due to o-ClI

H-Bond Donors

1 (Phenolic -OH)

Critical for receptor/enzyme

binding

H-Bond Acceptors

1 (Phenolic -OH)

Structural Analysis (SAR)

e The ortho-Chlorine Effect: The chlorine atom at position 2 exerts a negative inductive effect

(-1), stabilizing the phenoxide anion. This lowers the pKa compared to the parent 4-

cyclopropylphenol, making the hydroxyl proton more labile and enhancing interactions with

basic residues in enzyme active sites.

» The para-Cyclopropyl Effect: Unlike a standard isopropyl group, the cyclopropyl ring

possesses significant

character (Walsh orbitals). It acts as a bioisostere for alkyl groups but offers superior
metabolic stability by blocking benzylic oxidation (a common clearance pathway for p-cresol

derivatives).

Biological Activity & Mechanistic Pathways[7]

Based on Structure-Activity Relationship (SAR) data from homologous chlorophenols and

cyclopropyl-arenes, three primary biological activities are projected.
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Antimicrobial Activity (Membrane Disruption)

Mechanism: Like 4-chlorocarvacrol and 2-chlorophenol, this compound is expected to act as a
broad-spectrum antimicrobial.

 Partitioning: The lipophilic cyclopropyl tail facilitates insertion into the bacterial phospholipid
bilayer.

e Uncoupling: The acidic phenolic proton (enhanced by the o-Cl) acts as a protonophore,
disrupting the transmembrane proton gradient (

).

e Lysis: Accumulation leads to membrane destabilization and leakage of intracellular content.

Enzyme Inhibition (Tyrosinase & Laccase)

Mechanism: 4-Substituted phenols are classic suicide substrates or competitive inhibitors for
copper-containing oxidases like tyrosinase.

» Binding: The phenolic oxygen coordinates with the binuclear copper active site.

 Steric Fit: The cyclopropyl group provides a rigid, hydrophobic anchor that fits into the
enzyme's hydrophobic pocket more tightly than flexible alkyl chains, potentially increasing
potency (

Receptor Modulation (Bioisosteric Applications)

Relevance: The cyclopropyl group is a "privileged structure” in drug design (e.g., Ciprofloxacin,
Montelukast). In the context of this phenol, it may serve as a fragment for:

o Estrogen Receptor (ER) Ligands: Mimicking the A-ring of estradiol.

o AMPA Receptor Modulators: Cyclopropyl-phenols have been cited in patent literature as
positive allosteric modulators.

Visualization: SAR & Biological Pathways
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Caption: SAR map illustrating how specific structural motifs contribute to the predicted
biological activities.

Experimental Protocols

To validate the biological potential, the following self-validating workflows are recommended.

Synthesis Verification (Chlorination)

If the compound is not sourced commercially, it can be synthesized from 4-cyclopropylphenol.
Protocol:

» Reagents: 4-cyclopropylphenol (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), Acetonitrile
(ACN).

e Procedure:

o Dissolve 4-cyclopropylphenol in ACN at

o Add NCS portion-wise to avoid over-chlorination.
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o Stir at Room Temperature (RT) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:1).

o Quench: Add water, extract with Ethyl Acetate.[1]

o Purification: Silica gel column chromatography.[1][2]

o Validation:

-NMR must show loss of one aromatic proton and a downfield shift of the ortho proton.

In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus (Gram+) and

E. coli (Gram-).
Step Action Critical Control
Dissolve compound in DMSO
1 Stock Prep (10 mg/mL). Ensure complete
solubility.
Serial 2-fold dilution in Mueller-
2 Dilution Hinton Broth (MHB) in 96-well
plates.
Add
3 Inoculation
CFU/mL bacterial suspension.
4 Incubation for 18-24 hours.
Visual turbidity check or
5 Readout
measurement.
Positive: Ciprofloxacin;
6 Control

Negative: DMSO vehicle.

Synthesis & Assay Workflow Diagram
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Caption: Integrated workflow for the synthesis and antimicrobial validation of the target
compound.

Safety & Toxicology
e Hazard Class: Phenols are corrosive and toxic by absorption.
o Specific Risk: 2-Chlorophenols are known skin irritants and can cause severe eye damage.

e Handling: All synthesis and handling must occur in a chemical fume hood. Nitrile gloves are
required (latex is permeable to phenols).

» Disposal: Chlorinated organic waste streams (do not mix with general organic waste if
incineration protocols differ).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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